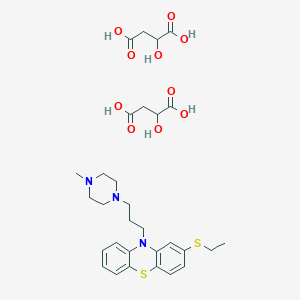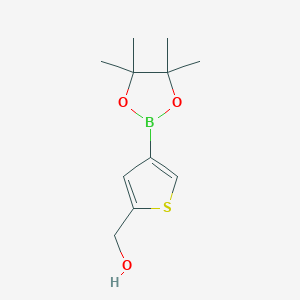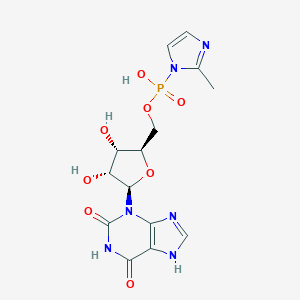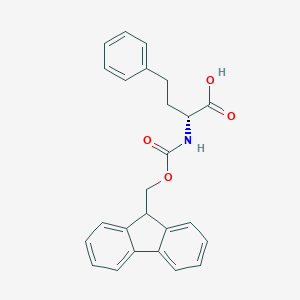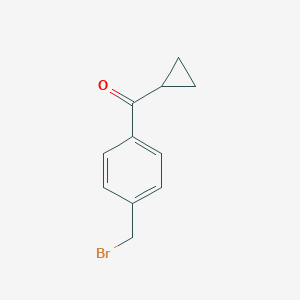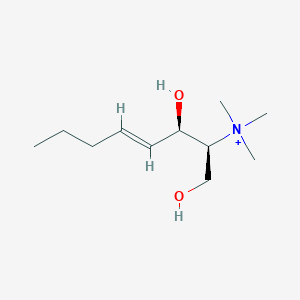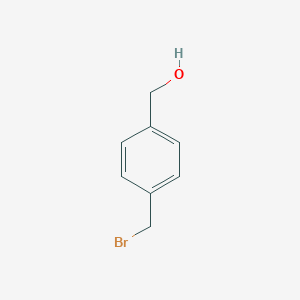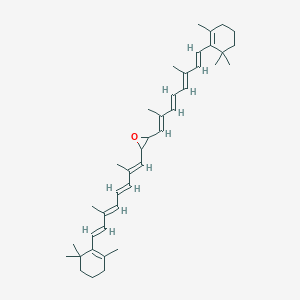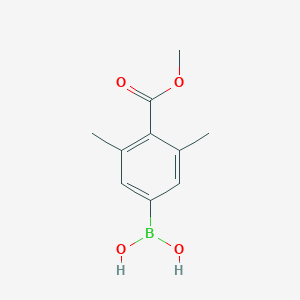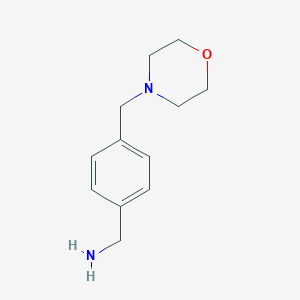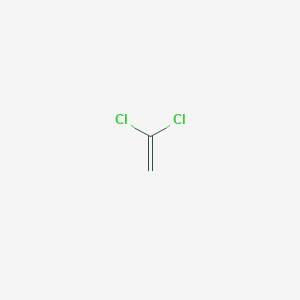
Ibtc ligand
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IBTC ligand, also known as isobutylthiazolecarboxamide, is a small molecule that has gained significant attention in scientific research due to its unique properties. It is a synthetic ligand that binds to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
IBTC ligand has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Moreover, it has been found to modulate the immune system and regulate the metabolism of xenobiotics. IBTC ligand has also been used as a tool to study the AhR signaling pathway and its role in various physiological processes.
Wirkmechanismus
IBTC ligand binds to the AhR, a cytosolic protein that is activated by various ligands, including environmental pollutants, dietary compounds, and endogenous metabolites. Upon binding, AhR translocates to the nucleus and forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), which regulates the expression of genes involved in various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
IBTC ligand has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and metabolism. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to induce the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
IBTC ligand is a useful tool for studying the AhR signaling pathway and its role in various physiological and biochemical processes. It is a small molecule that can be easily synthesized and purified, and its binding affinity for AhR is high. However, its limitations include its potential toxicity and off-target effects, which should be carefully evaluated in experimental settings.
Zukünftige Richtungen
There are several future directions for the research on IBTC ligand. First, its potential therapeutic applications should be further explored, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Second, its mechanism of action and downstream signaling pathways should be elucidated to better understand its effects on various physiological processes. Third, its potential toxicity and off-target effects should be carefully evaluated to ensure its safety for clinical use. Finally, the development of novel ligands with improved binding affinity and selectivity for AhR should be pursued to enhance its therapeutic potential.
Synthesemethoden
The synthesis of IBTC ligand involves the reaction of isobutyryl chloride with thiosemicarbazide, followed by the cyclization of the resulting product with phosphorus pentoxide. The final product is obtained by the addition of ammonia to the reaction mixture. This method yields pure IBTC ligand with high efficiency and is widely used in research laboratories.
Eigenschaften
CAS-Nummer |
130421-98-6 |
|---|---|
Produktname |
Ibtc ligand |
Molekularformel |
C19H27IO10S |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2-iodophenyl)methylsulfanyl]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27IO10S/c20-9-4-2-1-3-8(9)7-31-19-16(27)14(25)17(11(6-22)29-19)30-18-15(26)13(24)12(23)10(5-21)28-18/h1-4,10-19,21-27H,5-7H2/t10-,11-,12-,13+,14-,15-,16-,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
JOXGWIRIPPTAJL-KQDSVYJTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)I |
SMILES |
C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |
Synonyme |
2-iodobenzyl-1-thiocellobioside IBTC ligand o-iodobenzyl-1-thio-beta-cellobioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



